2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile
Brand Name: Vulcanchem
CAS No.: 338750-88-2
VCID: VC2331929
InChI: InChI=1S/C11H8ClN3S/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
SMILES: C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72 g/mol

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile

CAS No.: 338750-88-2

Cat. No.: VC2331929

Molecular Formula: C11H8ClN3S

Molecular Weight: 249.72 g/mol

* For research use only. Not for human or veterinary use.

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile - 338750-88-2

Specification

CAS No. 338750-88-2
Molecular Formula C11H8ClN3S
Molecular Weight 249.72 g/mol
IUPAC Name 2-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]propanedinitrile
Standard InChI InChI=1S/C11H8ClN3S/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
Standard InChI Key RSAMGADBKNUMFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl
Canonical SMILES C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl

Introduction

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile is an organic compound with the molecular formula C11H8ClN3S. It is characterized by the presence of an amino group, a chlorophenyl moiety, and a malononitrile group, which confer distinct chemical and biological properties. This compound has garnered significant interest due to its potential applications in scientific research, particularly in chemistry and medicine.

Synthesis

The synthesis of 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile typically involves the reaction of 4-chlorobenzenethiol with malononitrile in the presence of a base. This process forms an intermediate that undergoes cyclization to yield the final product. Industrial production methods are not well-documented but likely follow similar synthetic routes with optimizations for yield and purity.

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Forming sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: Converting nitro groups to amino groups using reducing agents such as lithium aluminum hydride.

  • Substitution: Participating in nucleophilic substitution reactions involving the chlorophenyl group.

Applications

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: Potential use in developing new materials or as a precursor for industrial chemicals.

Antimicrobial Activity

Research suggests that compounds similar to 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell death. This indicates potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This CompoundC11H8ClN3SPotential antimicrobial and anticancer activity
2-{1-Amino-2-(4-chlorophenyl)ethylidene}propanedinitrileSimilar structureExhibits cytotoxic properties against cancer cells
Thiazole DerivativesRelated sulfur-containing compoundsDiverse biological activities including antibacterial effects

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